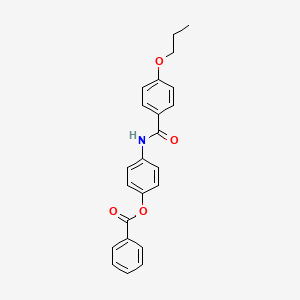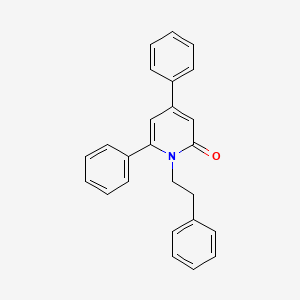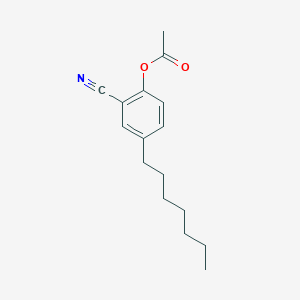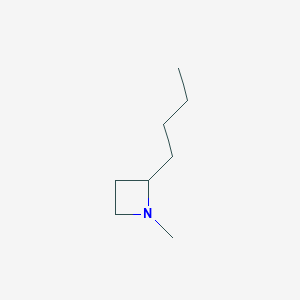![molecular formula C24H16ClN B14395012 4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine CAS No. 87999-12-0](/img/structure/B14395012.png)
4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine is a heterocyclic compound that features a fused indeno-pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar indole structure and exhibit diverse biological activities.
Thiazole Derivatives: These compounds contain a thiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine is unique due to its fused indeno-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
87999-12-0 |
|---|---|
Molecular Formula |
C24H16ClN |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-phenyl-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C24H16ClN/c25-19-12-10-17(11-13-19)23-21-14-18-8-4-5-9-20(18)24(21)26-15-22(23)16-6-2-1-3-7-16/h1-13,15H,14H2 |
InChI Key |
VNSMBUGDJQNSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC=C(C(=C31)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
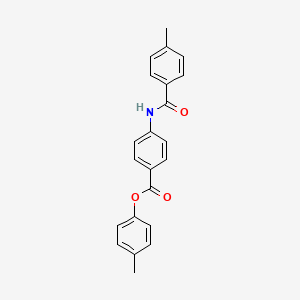
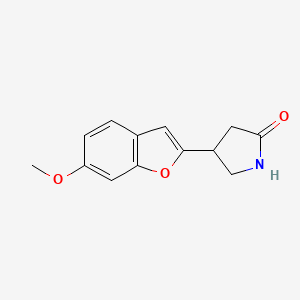
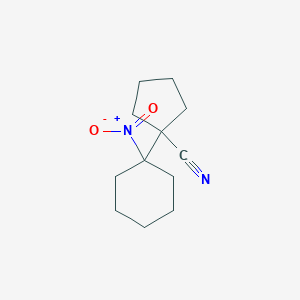
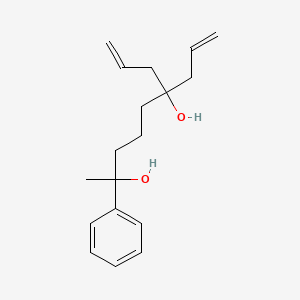
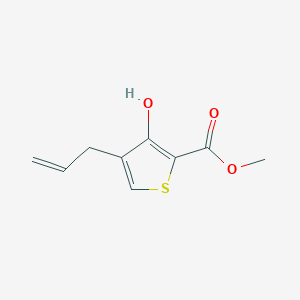
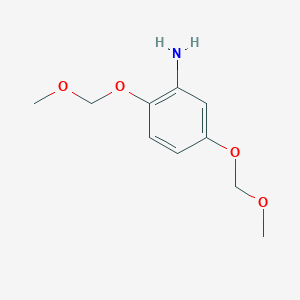
![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)
![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)
